3-乙基吡啶-4-基硼酸频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

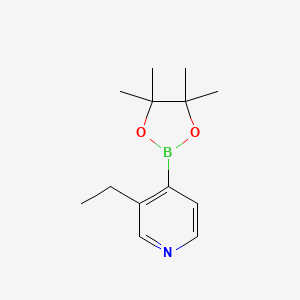

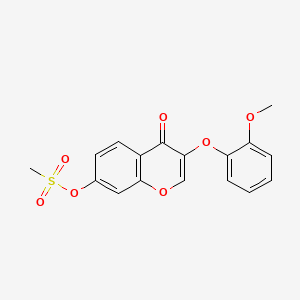

3-Ethylpyridin-4-ylboronic acid pinacol ester is a boronic ester. Boronic esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are synthetically versatile and are considered valuable building blocks in organic synthesis .

Synthesis Analysis

Boronic acids, including 3-Ethylpyridin-4-ylboronic acid pinacol ester, can be synthesized using various methods . One of the most common methods is the metal-free synthesis of arylboronic pinacol esters from easily available aromatic amines . This transformation affords borylation products in good yields under mild reaction conditions .

Molecular Structure Analysis

The molecular formula of 3-Ethylpyridin-4-ylboronic acid pinacol ester is C13H20BNO2 . The planarity of the oxygen-boron-oxygen motif in boronic esters plays an important role in minimizing steric interactions .

Chemical Reactions Analysis

Boronic esters, including 3-Ethylpyridin-4-ylboronic acid pinacol ester, are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They can also undergo protodeboronation, a process that involves the removal of the boron moiety .

科学研究应用

Synthesis of Pyridazino[4,5-b]indol-4-ones and Pyridazin-3(2H)-one Analogs

This compound is employed in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs . These compounds are known as DYRK1A inhibitors . DYRK1A is a protein kinase that is implicated in several diseases, including Down syndrome, Alzheimer’s disease, and some cancers .

Suzuki-Miyaura Cross-Coupling Reactions

The compound can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds .

Olefin Metathesis

It can also be used in olefin metathesis , a method used in organic chemistry to rearrange carbon-carbon double bonds .

Intermolecular Radical Additions

The compound is useful in intermolecular radical additions . This is a type of reaction where a radical adds to a molecule to form a new compound .

Allylboration of Aldehydes

It can be used in allylboration of aldehydes . This is a reaction where an allylborane adds to an aldehyde to form a new compound .

Cobalt-Catalyzed Regioselective Hydrovinylation

The compound can be used in cobalt-catalyzed regioselective hydrovinylation . This is a reaction where a vinyl group is added to a molecule in a regioselective manner .

Nucleic Acid-Templated Energy Transfer

It can be used in nucleic acid-templated energy transfer . This is a process where energy is transferred from one part of a nucleic acid molecule to another .

Stereoselective Indium-Catalyzed Hosomi-Sakurai Reactions

Finally, the compound can be used in stereoselective indium-catalyzed Hosomi-Sakurai reactions . This is a reaction where an allylsilane adds to a carbonyl compound in a stereoselective manner .

作用机制

未来方向

The use of boronic esters in medicinal chemistry and other fields is a relatively recent development, but interest in these compounds has been growing . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, the study of boronic acids, including 3-Ethylpyridin-4-ylboronic acid pinacol ester, is likely to continue and expand in the future .

属性

IUPAC Name |

3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-6-10-9-15-8-7-11(10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBHLSPBUNGBIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(Benzenesulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2649061.png)

![2-benzylsulfanyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2649065.png)

![2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2649067.png)

![N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2649069.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2649072.png)

![2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2649074.png)

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(1-tert-butyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2649077.png)

![3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649079.png)